molecular formula C16H15Br B8694029 4,4-Diphenyl-3-butenyl bromide CAS No. 6078-95-1

4,4-Diphenyl-3-butenyl bromide

Cat. No. B8694029
CAS RN: 6078-95-1
M. Wt: 287.19 g/mol
InChI Key: GWCPTZNOWFHMER-UHFFFAOYSA-N
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Patent
US07488755B2

Procedure details

At 0° C., cyclopropyl-diphenyl-carbinol (10.0 g) is dissolved in a hydrogen bromide solution 48% (40 ml). After being subjected to agitation for 5 hours at 0° C., the medium is diluted with water and dichloromethane, then the organic phase is washed three times with water. The organic phase is dried on MgSO4, filtered and concentrated to obtain the expected product as an orange oil (11.89 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)O)[CH2:3][CH2:2]1.[BrH:18]>O.ClCCl>[C:6]1([C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:1][CH2:2][CH2:3][Br:18])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed three times with water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCCBr)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.